molecular formula C10H13N B1310972 (R)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 23357-46-2

(R)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1310972
CAS RN: 23357-46-2
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-SNVBAGLBSA-N
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Description

(R)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound's structure features a tetrahydronaphthalene backbone with an amine group at the first position, which is crucial for its biological activity and chemical reactivity.

Synthesis Analysis

The synthesis of related tetrahydronaphthalen-1-amine derivatives has been reported in several studies. For instance, a stereoselective process for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride was developed on a multikilogram scale, involving the synthesis of sulfinyl imine and its reduction to produce the chiral amine center with high stereochemical purity . Another study reported the synthesis of 5,6,7,8-tetrahydronaphthalen-1-amine as a precursor for thiazolidinones and benzothiazepinones, highlighting the compound's versatility in forming heterocyclic structures .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalen-1-amine derivatives has been characterized using various techniques such as GC-MS, NMR, and X-ray diffraction studies. The atropisomerism phenomenon, a type of stereoisomerism, was observed in several thiazolidin-4-ones derived from tetrahydronaphthalen-1-amine, with variable stability between isomers . This structural analysis is crucial for understanding the compound's reactivity and potential biological interactions.

Chemical Reactions Analysis

Tetrahydronaphthalen-1-amine derivatives undergo a range of chemical reactions, including hydroboration-amination sequences, which are key steps in the synthesis of inhibitors for beta-amyloid aggregation . The compound's amine group is reactive and can be transformed into various functional groups, enabling the synthesis of diverse biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalen-1-amine derivatives are influenced by their chiral centers and substituents. These properties are essential for the compound's application in medicinal chemistry and material science. For example, the homochiral phenolic crown ether derived from tetrahydronaphthalen-1,2-diol exhibits temperature-dependent enantioselectivity in complexation with neutral amines, which is significant for chiral recognition and separation processes .

Scientific Research Applications

Synthesis of Bioactive Compounds

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives are crucial synthetic intermediates for bioactive compounds. They are used in acylation reactions with various agents such as acetic anhydride and benzoyl chloride, followed by oxidation to produce aminonaphthyl ketones. These ketones are then reduced to afford aminonaphthyl alcohols, mainly in cis-form, a process confirmed by nuclear Overhauser effect obtained by 2D1H NMR (Men Wei-dong, 2013).

Large-Scale Stereoselective Synthesis

A large-scale, stereoselective process has been developed for synthesizing derivatives of (R)-1,2,3,4-tetrahydronaphthalen-1-amine, specifically for hydrochloride 1. This process involves the synthesis of sulfinyl imine from tetralone and tert-butylsulfinamide and its reduction to produce the (1R)-amine center. The process has been scaled up to multikilogram scale, yielding the product with high chemical and stereochemical purity (Z. Han et al., 2007).

Synthesis of Dopaminergic Compounds

An alternative and straightforward synthesis method for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid has been developed. The process involves steps like bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding biologically active compounds (Necla Öztaşkın et al., 2011).

Pharmacological Applications

Several 2-amino-1,2,3,4-tetrahydronaphthalene compounds have been synthesized for screening dopaminergic activity. These compounds, bearing various substituents, were found to exhibit dopaminergic activity, suggesting their potential in developing dopaminergic agonists (J. Mcdermed et al., 1975).

Atropisomeric Relationships in Synthesis

The compound has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones. This process revealed the atropisomerism phenomenon in several thiazolidin-4-ones, with thermodynamic and quantum chemical calculations providing insights into the stability and energy differences between isomers (Bruna B. Drawanz et al., 2017).

properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPXSSNPTNMA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335739
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

23357-46-2
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
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Record name 1-Aminotetralin, (R)-
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Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
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Record name (1R)-1,2,3,4-tetrahydronaphthalen-1-amine
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Record name 1-AMINOTETRALIN, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PY Choy, KH Chung, Q Yang, CM So… - Chemistry–An Asian …, 2018 - Wiley Online Library
The scope and limitations of the monoselective N‐arylation of various amines by using aryl and hetaryl tosylates are presented. The air‐stable and easily accessible Pd(OAc) 2 /CM‐…
Number of citations: 23 onlinelibrary.wiley.com
W Sun, Z Nikolovska-Coleska, D Qin… - Journal of medicinal …, 2009 - ACS Publications
A series of new Smac mimetics have been designed, synthesized, and evaluated. The most potent compound 10 binds to XIAP, cIAP-1, and cIAP-2 BIR3 proteins with K i of 3.9, 0.37, …
Number of citations: 40 pubs.acs.org
H Wang, Z Wu, Y Cao, L Gao, J Shao, Y Zhao… - Bioorganic …, 2023 - Elsevier
Peptides have limitations as active pharmaceutical agents due to rapid hydrolysis by proteases and poor cell permeability. To overcome these limitations, a series of peptidyl …
Number of citations: 3 www.sciencedirect.com
MM Pakulski, SK Mahato, MJ Bosiak… - Tetrahedron …, 2012 - Elsevier
The reduction of representative alkyl aryl (E)-ketoxime O-benzyl ethers with borane catalyzed by terpene oxazaborolidines, derived from (1R)-nopinone and (1R)-camphor, gave the …
Number of citations: 21 www.sciencedirect.com
C Liu, HQ Shen, MW Chen, YG Zhou - Organometallics, 2018 - ACS Publications
We present here a new family of C 2 -symmetric “sandwich” NHC ligands abbreviated as SITL Ar and BzITL Ar and their complexes. The chiral fragments incorporate bulky yet flexible …
Number of citations: 15 pubs.acs.org
JM Garnier, S Robin, G Rousseau - 2007 - Wiley Online Library
Enantioselective lactonization of 4‐substituted but‐3‐enoic acids using iodobis(N‐methylephedrine) hexafluoroantimonate in dichloromethane at low temperatures is reported. The …
S Park, D Kim, W Lee, JH Cho, S Kim, GS Lee… - European Journal of …, 2023 - Elsevier
Inhibitors of apoptosis proteins (IAPs), defined by the presence of baculovirus IAP repeat (BIR) protein domain, are critical regulators of cell survival and cell death processes. Cellular …
Number of citations: 3 www.sciencedirect.com
LT Hales, PE Thompson - Chemistry–A European Journal, 2023 - Wiley Online Library
Developing straightforward but flexible approaches to PROTAC synthesis that can incorporate the structural elements of emerging designs can improve the quality and efficiency of …
T Liu, L Chen, Z Sun - The Journal of Organic Chemistry, 2015 - ACS Publications
N-heterocyclic carbene borane (NHC-borane) based on a triazole core is demonstrated for the first time to be efficient for reduction of a variety of tert-butanesulfinyl ketimines. Up to 95% …
Number of citations: 28 pubs.acs.org
T Chen, M Ning, Y Ye, K Wang, Y Leng… - European Journal of …, 2018 - Elsevier
Free fatty acid receptor 1 (FFAR1/GPR40) attracted significant attention as a potential target for developing novel antidiabetic drugs because of its unique mechanism in glucose …
Number of citations: 7 www.sciencedirect.com

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